Eptifibatide acetate

Platelet Aggregation GP IIb/IIIa Antagonists Pharmacodynamics

Eptifibatide acetate (CAS 881997-86-0) is the precise, research-grade acetate salt of eptifibatide, ensuring optimal solubility. Its intact homoarginine (hArg) residue is structurally verified for full antiplatelet activity, unlike Arg/Lys-substituted analogs. Choose this exact compound for reproducible integrin binding studies, SAR research, and validated platelet aggregation assays. For R&D use only.

Molecular Formula C37H53N11O11S2
Molecular Weight 892.0 g/mol
Cat. No. B13386338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide acetate
Molecular FormulaC37H53N11O11S2
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)
InChIKeyKWKBRYJYRIUYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Overview of deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H (Eptifibatide Acetate)


The compound deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H, identified as eptifibatide acetate (CAS: 881997-86-0), is a synthetic cyclic heptapeptide functioning as a selective, reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa (αIIbβ3) integrin receptor [1]. It prevents platelet aggregation and subsequent thrombus formation by competitively inhibiting the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to activated platelets [2]. This compound is the acetate salt form of eptifibatide, a modification that enhances its solubility and formulation properties [3], distinguishing it from its free base counterpart (CAS: 148031-34-9). It is indicated for clinical use in the management of acute coronary syndrome (ACS) and in patients undergoing percutaneous coronary intervention (PCI) [4].

Critical Procurement Rationale: Why In-Class Substitution for deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H is Scientifically Unjustified


Generic substitution among GP IIb/IIIa inhibitors is not supported by scientific or clinical evidence due to profound differences in molecular structure, receptor binding kinetics, and pharmacological profiles that directly impact therapeutic efficacy and safety. While abciximab, tirofiban, and eptifibatide all target the GP IIb/IIIa receptor, they are not interchangeable. Eptifibatide is a small-molecule cyclic peptide with a rapid, reversible binding profile and a short plasma half-life (~2.5 hours), which allows for rapid restoration of platelet function upon cessation of therapy [1]. In contrast, abciximab is a monoclonal antibody fragment with a much longer biological half-life and prolonged receptor blockade [2]. Even among eptifibatide analogs, the specific homoarginine (hArg) residue at position 2 is not a trivial substitution; molecular dynamics studies demonstrate that replacing hArg with a standard arginine (Arg) or lysine (Lys) residue, as found in other peptide analogs like Batifiban, abolishes the ability to form the essential double hydrogen bonds with Asp224 in the αIIb integrin subunit, thereby completely eliminating antiplatelet activity [3]. Therefore, selecting a compound with the precise eptifibatide sequence, including its hArg residue and acetate counterion for optimized formulation, is a critical scientific and procurement decision that cannot be satisfied by a generic or similar in-class compound.

Quantitative Differentiation Guide: Head-to-Head Performance Data for deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H vs. Comparators


Potency Advantage: Eptifibatide Acetate vs. Abciximab in Inhibiting ADP- and Collagen-Induced Human Platelet Aggregation

Eptifibatide acetate demonstrates significantly higher potency in inhibiting ADP- and collagen-induced platelet aggregation in human platelet-rich plasma compared to the monoclonal antibody fragment abciximab. This difference is consistent across multiple independent studies, with eptifibatide exhibiting IC50 values in the low nanomolar to sub-microgram per milliliter range, whereas abciximab requires concentrations several times higher to achieve the same effect [1][2]. This translates to a more efficient blockade of the GP IIb/IIIa receptor at lower drug concentrations, a key consideration for achieving therapeutic antiplatelet effects while potentially minimizing dose-dependent adverse events.

Platelet Aggregation GP IIb/IIIa Antagonists Pharmacodynamics

Crucial Molecular Determinant: The Homoarginine (hArg) Residue is Essential for αIIbβ3 Binding and Antiplatelet Activity

The presence of a homoarginine (hArg) residue at position 2 of eptifibatide acetate is not a minor structural variation but a critical determinant of its biological activity. Direct head-to-head studies comparing eptifibatide with its synthetic variants where hArg is substituted with standard arginine (Arg) or lysine (Lys) reveal a stark functional dichotomy. Eptifibatide potently inhibits collagen- and ADP-induced platelet aggregation, whereas the Arg- and Lys-eptifibatide variants show no inhibitory activity [1]. Molecular dynamics simulations explain this by demonstrating that only the longer hArg side chain can simultaneously form two hydrogen bonds with the Asp224 residue in the αIIb subunit of the integrin receptor, an interaction that is sterically impossible for the shorter Arg or Lys residues [1].

Structure-Activity Relationship Integrin Binding Peptide Analogs

Pharmacokinetic Advantage: Short, Predictable Half-Life Enables Rapid Onset and Offset of Action

Eptifibatide acetate possesses a well-characterized pharmacokinetic profile featuring a short plasma elimination half-life of approximately 2.5 hours, with linear and dose-proportional kinetics [1]. This allows for rapid attainment of steady-state plasma concentrations (within 4-6 hours) following an intravenous bolus and infusion regimen [1]. The clearance in patients with coronary artery disease is approximately 55 mL/kg/h, and renal clearance accounts for roughly 50% of total body clearance [1]. This predictable and rapid offset of action is a defining characteristic of small-molecule GP IIb/IIIa inhibitors like eptifibatide and tirofiban, in stark contrast to the monoclonal antibody fragment abciximab, which exhibits a prolonged biological half-life and extended platelet inhibition lasting up to 48 hours after infusion cessation [2].

Pharmacokinetics Drug Clearance Clinical Management

Comparative Bleeding Risk Profile: Eptifibatide vs. Novel αIIbβ3 Antagonists in Preclinical Models

While eptifibatide is a highly effective antithrombotic, its use is associated with a dose-dependent increase in bleeding time, a known class effect of GP IIb/IIIa inhibitors. Cross-study comparisons reveal that eptifibatide significantly prolongs tail-bleeding time in murine models, an effect that has been a key driver for the development of next-generation αIIbβ3 antagonists. For instance, in a direct comparison, eptifibatide (at 2× IC50) prolonged tail-bleeding time to 538.6 seconds, a 7.8-fold increase over control (68.7 seconds), and this was further increased at higher doses [1]. In contrast, a novel KGD-based disintegrin (KGDRR mutant) showed a similar IC50 for platelet aggregation (30 nM) but did not significantly prolong bleeding time at a dose of 0.125 mg/kg, whereas eptifibatide (0.5 mg/kg) caused a profound increase [2]. This quantitative data establishes a benchmark bleeding risk profile for eptifibatide acetate, which is crucial for selecting an appropriate compound where the safety margin is a primary consideration.

Safety Profile Bleeding Risk Preclinical Toxicology

Validated Research and Industrial Application Scenarios for deamino-Cys(1)-DL-hArg-Gly-DL-Asp-DL-Trp-DL-Pro-DL-Cys(1)-NH2.CH3CO2H


Reference Standard for Potent, Reversible αIIbβ3 Antagonism in Platelet Aggregation Assays

Based on its consistently low IC50 values (0.11–0.34 μg/mL for ADP- and collagen-induced aggregation) [1] and its established role as a highly potent, reversible GP IIb/IIIa antagonist, eptifibatide acetate is the optimal reference compound for in vitro platelet aggregation assays. Its rapid, reversible binding allows for precise control and assessment of platelet inhibition, making it an essential tool for screening novel antiplatelet candidates and for validating the function of the αIIbβ3 receptor in various experimental models [2].

Procurement for Clinical and Preclinical Studies Requiring a Short-Acting Antiplatelet Agent

The well-defined and rapid pharmacokinetic profile of eptifibatide acetate, characterized by a 2.5-hour plasma half-life and rapid clearance [1], directly supports its use in clinical and preclinical settings where a short-acting antiplatelet agent is required. This makes it the compound of choice for studies in percutaneous coronary intervention (PCI) and acute coronary syndrome (ACS) management, where the ability to rapidly reverse antiplatelet effects to minimize bleeding complications is a critical safety and study design consideration [2].

Structural Template for Investigating Integrin-Ligand Interactions and Structure-Activity Relationships

The crucial role of the homoarginine (hArg) residue in eptifibatide's binding to the αIIbβ3 integrin, as demonstrated by the complete loss of function in Arg- and Lys-substituted variants [1], positions eptifibatide acetate as a definitive structural template. It is indispensable for structure-activity relationship (SAR) studies focused on elucidating the precise molecular determinants of integrin binding. Procurement of this specific compound, with its verified hArg residue, is essential for any research program aiming to map ligand-receptor interactions, design novel integrin antagonists, or understand the molecular basis of selectivity between different RGD-binding integrins.

Technical Documentation Hub

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